molecular formula C18H30BCl2N B14363138 1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine CAS No. 91915-27-4

1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine

Cat. No.: B14363138
CAS No.: 91915-27-4
M. Wt: 342.2 g/mol
InChI Key: FHXNLMIJWPTVDI-UHFFFAOYSA-N
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Description

1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine is a unique organoboron compound characterized by the presence of a boron-nitrogen bond and two chlorine atoms attached to the boron atom. The compound is notable for its steric hindrance due to the bulky tert-butyl groups on the phenyl ring, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine typically involves the reaction of 2,4,6-tri-tert-butylphenylamine with boron trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-chlorine bonds. The general reaction scheme is as follows:

2,4,6-tri-tert-butylphenylamine+BCl3This compound\text{2,4,6-tri-tert-butylphenylamine} + \text{BCl}_3 \rightarrow \text{this compound} 2,4,6-tri-tert-butylphenylamine+BCl3​→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of maintaining anhydrous conditions and using high-purity reagents would be critical for any large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The boron center can be oxidized to form boronic acids or esters.

    Reduction Reactions: The compound can be reduced to form borohydrides.

Common Reagents and Conditions

    Substitution: Reagents like sodium alkoxides or amines can be used under mild conditions.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Lithium aluminum hydride or similar reducing agents are commonly employed.

Major Products

    Substitution: Formation of N-(2,4,6-tri-tert-butylphenyl)boranamine derivatives.

    Oxidation: Formation of boronic acids or esters.

    Reduction: Formation of borohydrides.

Scientific Research Applications

1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organoboron compounds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, making it useful in catalysis and material science. The steric hindrance provided by the tert-butyl groups can influence the compound’s reactivity and selectivity in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylphenol: A related compound with antioxidant properties.

    2,6-Di-tert-butylphenol: Widely used as an industrial antioxidant.

    1,1,2-Trichloromethane: Another chlorinated compound with different reactivity.

Uniqueness

1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine is unique due to the presence of both boron and nitrogen in its structure, along with the steric hindrance from the tert-butyl groups. This combination of features makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

91915-27-4

Molecular Formula

C18H30BCl2N

Molecular Weight

342.2 g/mol

IUPAC Name

2,4,6-tritert-butyl-N-dichloroboranylaniline

InChI

InChI=1S/C18H30BCl2N/c1-16(2,3)12-10-13(17(4,5)6)15(22-19(20)21)14(11-12)18(7,8)9/h10-11,22H,1-9H3

InChI Key

FHXNLMIJWPTVDI-UHFFFAOYSA-N

Canonical SMILES

B(NC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)(Cl)Cl

Origin of Product

United States

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